2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane
Overview
Description
Scientific Research Applications
Catalysis and Chemical Synthesis
- The compound has been employed in the cleavage of unactivated carbon–chlorine bonds via a single-electron transfer process using transition-metal-catalysis, demonstrating its utility in chemical synthesis (Xiaojun & Qing-Yun, 2012).
- It has also been used in the synthesis of 1-chloro-2,2-difluoroethylene from 1,2,2-trichloro-1,1-difluoroethane by reductive dechlorination, showcasing a method for producing the compound on an industrial scale (Nong, Lijuan, & Shaoji, 2013).
Conformation and Structural Studies
- The geometric structure and conformational properties of related inhalation anesthetics have been explored, providing insights into the gas-phase structures and conformational properties of similar compounds (A. Hermann, H. Mack, & H. Oberhammer, 2000).
Material Science and Engineering
- The compound has been instrumental in the synthesis and characterization of fluorinated polyimides, leading to materials with high optical transparency and low dielectric constants, offering applications in advanced materials science (Liming Tao et al., 2009).
- It has also been used in the synthesis of 1,1-Difluoroallenes, showing the compound's versatility in organic synthesis and material science (K. Oh, K. Fuchibe, & J. Ichikawa, 2011).
Environmental and Industrial Applications
- Studies on the solubility and diffusivity of hydrofluorocarbons in room-temperature ionic liquids reveal the compound's significance in environmental science and industrial applications, especially concerning greenhouse gases (M. Shiflett & A. Yokozeki, 2006).
- Furthermore, it has been involved in facile synthesis methods for 1,1,1-trifluoro- and 1,1-difluoro-2,2-diarylethanes, illustrating its role in the development of novel synthetic methodologies (G. Prakash et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(1,1-difluoroethoxy)-1,1,1-trifluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5O/c1-3(5,6)10-2-4(7,8)9/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGFHDZVRRASHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OCC(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474265 | |
Record name | 2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane | |
CAS RN |
25352-91-4 | |
Record name | 2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.